molecular formula C13H13N5S2 B12246261 2-[4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole

2-[4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B12246261
M. Wt: 303.4 g/mol
InChI Key: MMXSHEBOAADTOD-UHFFFAOYSA-N
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Description

2-[4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that combines the structural features of thiadiazole, piperazine, and benzothiazole. These moieties are known for their significant biological activities and are commonly found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step procedures. One common method starts with the preparation of 1,3,4-thiadiazole derivatives, which are then reacted with piperazine derivatives. The final step involves the cyclization with benzothiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to its combination of thiadiazole, piperazine, and benzothiazole moieties, which confer a broad spectrum of biological activities. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H13N5S2

Molecular Weight

303.4 g/mol

IUPAC Name

2-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C13H13N5S2/c1-2-4-11-10(3-1)15-12(20-11)17-5-7-18(8-6-17)13-16-14-9-19-13/h1-4,9H,5-8H2

InChI Key

MMXSHEBOAADTOD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NN=CS4

Origin of Product

United States

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